molecular formula C9H7ClN2OS2 B2835393 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1-pyridiniumolate CAS No. 478246-66-1

2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1-pyridiniumolate

Cat. No.: B2835393
CAS No.: 478246-66-1
M. Wt: 258.74
InChI Key: FXZYBKOUDGPDRK-UHFFFAOYSA-N
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Description

2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1-pyridiniumolate is a chemical compound with a complex structure that includes a thiazole ring, a pyridinium ion, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1-pyridiniumolate typically involves the reaction of 2-chloro-1,3-thiazole with a suitable pyridinium precursor under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and may require catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1-pyridiniumolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the thiazole ring is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1-pyridiniumolate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antimicrobial and anticancer applications.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1-pyridiniumolate exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Bromo-1,3-thiazol-5-yl)methyl]sulfanyl}-1-pyridiniumolate
  • 2-{[(2-Iodo-1,3-thiazol-5-yl)methyl]sulfanyl}-1-pyridiniumolate
  • 2-{[(2-Fluoro-1,3-thiazol-5-yl)methyl]sulfanyl}-1-pyridiniumolate

Uniqueness

2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1-pyridiniumolate is unique due to the presence of the chlorine atom in the thiazole ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different halogen atoms, such as bromine, iodine, or fluorine.

Properties

IUPAC Name

2-chloro-5-[(1-oxidopyridin-1-ium-2-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS2/c10-9-11-5-7(15-9)6-14-8-3-1-2-4-12(8)13/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZYBKOUDGPDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)SCC2=CN=C(S2)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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